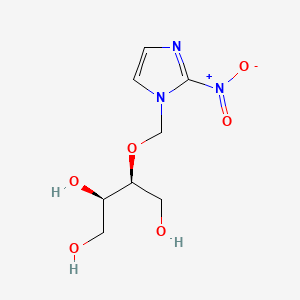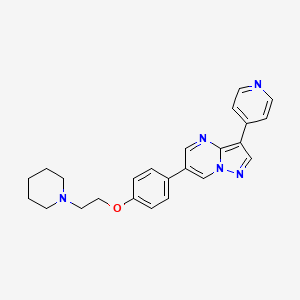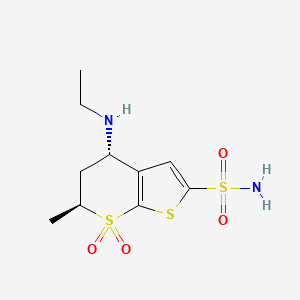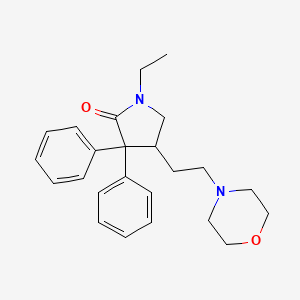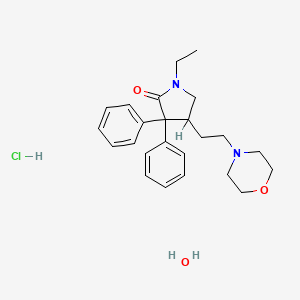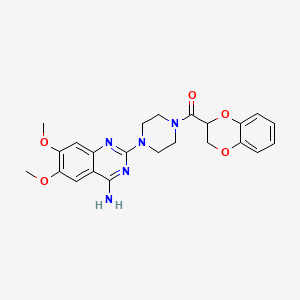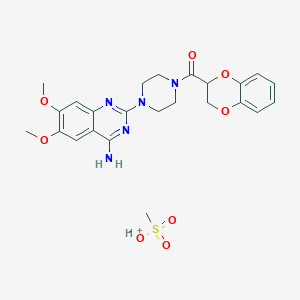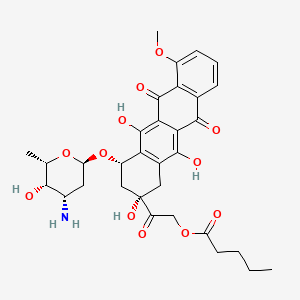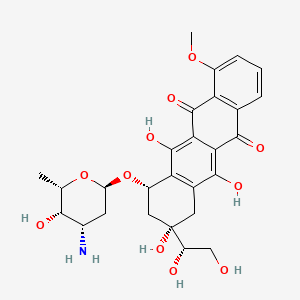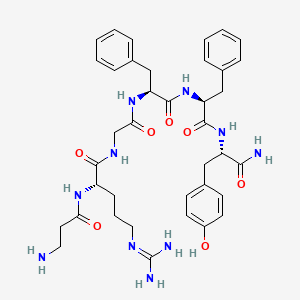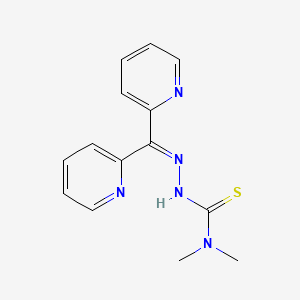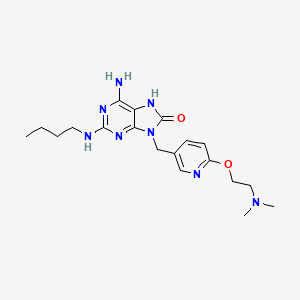
DSR-6434
描述
DSR 6434 是一种强效且选择性的 Toll 样受体 7 (TLR7) 激动剂。在体外和体内研究中均显示出显著的抗肿瘤作用。 该化合物以其激活免疫效应细胞和增强癌症治疗中放射治疗效果的能力而闻名 .
科学研究应用
DSR 6434 具有广泛的科学研究应用:
作用机制
DSR 6434 通过与 Toll 样受体 7 结合发挥其作用。 这种结合会导致 NF-κB 的激活,进而刺激细胞因子和其他免疫介质的产生 . 所涉及的分子靶标包括 TLR7 和下游信号分子,如 NF-κB .
生化分析
Biochemical Properties
DSR-6434 plays a crucial role in biochemical reactions by acting as a TLR7 agonist. It interacts specifically with TLR7, a protein that is part of the innate immune system. The binding of this compound to TLR7 leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of type I interferons and other cytokines . This interaction is highly selective, as this compound does not activate the structurally similar TLR8 or TLR9 .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces the activation of T and B lymphocytes, natural killer (NK) cells, and natural killer T (NKT) cells . This activation enhances the immune response against tumors. Additionally, this compound influences cell signaling pathways by promoting the production of cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) . These cytokines play a pivotal role in modulating immune responses and enhancing antitumor activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to TLR7, which is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells . Upon binding, this compound triggers a signaling cascade that leads to the activation of NF-κB and the production of type I interferons . This activation results in the upregulation of genes involved in immune responses, thereby enhancing the body’s ability to combat tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and retains its activity over extended periods when stored appropriately . Repeated administration of this compound can lead to TLR tolerance, a state of hyporesponsiveness to subsequent doses . This tolerance can be mitigated by adjusting the dosing schedule, ensuring that the compound remains effective over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses (0.1 mg/kg), this compound significantly inhibits tumor metastasis and enhances the antitumor effects of ionizing radiation . Higher doses (up to 1 mg/kg) are well-tolerated and do not induce significant toxicity . Excessively frequent dosing can lead to TLR tolerance and reduced efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that include the activation of TLR7 and subsequent signaling cascades . The compound’s interaction with TLR7 leads to the production of cytokines and the activation of immune effector cells . These pathways are crucial for the compound’s antitumor effects and its ability to modulate immune responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through the bloodstream following intravenous administration . The compound interacts with TLR7-expressing cells, including pDCs and B cells, and accumulates in these cells to exert its effects . The distribution of this compound is influenced by its solubility and stability in biological fluids .
Subcellular Localization
This compound is localized primarily in the endosomes of TLR7-expressing cells . This subcellular localization is essential for its activity, as TLR7 is an endosomal receptor. The compound’s ability to reach and activate TLR7 within endosomes is critical for its immunomodulatory and antitumor effects .
准备方法
DSR 6434 的合成路线涉及制备 6-氨基-2-(丁基氨基)-9-[(6-[2-(二甲基氨基)乙氧基]-3-吡啶基)甲基]-7,9-二氢-8H-嘌呤-8-酮。 反应条件通常包括使用二甲基亚砜 (DMSO) 作为溶剂,并利用超声波辅助以增强溶解度 . DSR 6434 的工业生产方法没有得到广泛的记载,但该化合物可从各种供应商处获得,用于研究目的 .
化学反应分析
DSR 6434 主要与 Toll 样受体 7 进行结合反应。 DSR 6434 与 TLR7 的结合导致活化核因子κB 轻链增强子激活 B 细胞 (NF-κB),进而刺激免疫反应 . 该化合物在正常条件下不会发生明显的氧化、还原或取代反应。 其与 TLR7 反应形成的主要产物是活化的受体复合物,该复合物触发下游免疫信号通路 .
相似化合物的比较
DSR 6434 在其对 TLR7 的高选择性和效力方面是独一无二的。类似的化合物包括:
替拉托利莫德 (MEDI9197): 另一种具有抗肿瘤活性的 TLR7/8 激动剂.
CL264: 一种 TLR7 的选择性激动剂,用于研究先天免疫信号.
莫托利莫德 (VTX-378): 一种具有显著免疫调节作用的特异性 TLR8 激动剂.
属性
IUPAC Name |
6-amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N8O2/c1-4-5-8-21-18-24-16(20)15-17(25-18)27(19(28)23-15)12-13-6-7-14(22-11-13)29-10-9-26(2)3/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,23,28)(H3,20,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZHESNDOMBSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059070-10-8 | |
| Record name | DSR-6434 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059070108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DSR-6434 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YBW739LJ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of DSR-6434?
A1: this compound is a small molecule agonist of Toll-like receptor 7 (TLR7) [, , ]. TLR7 is an innate immune receptor that recognizes single-stranded RNA, often derived from viruses. Upon activation, TLR7 initiates signaling cascades that lead to the production of type 1 interferons (like IFN-α) and other pro-inflammatory cytokines, ultimately stimulating both innate and adaptive immune responses [, ].
Q2: What is the impact of this compound administration on the tumor microenvironment?
A2: Studies have shown that this compound administration can lead to an increased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment []. This is significant because CTLs play a crucial role in recognizing and destroying tumor cells. Moreover, this compound treatment also upregulates the expression of cytotoxic factors within the tumor, such as TRAIL and granzyme B, further contributing to anti-tumor activity [].
Q3: What challenges are associated with the systemic administration of this compound and other TLR7 agonists?
A3: A major challenge with systemic TLR7 agonist therapy is the development of TLR tolerance []. TLR tolerance is characterized by a reduced immune response upon repeated exposure to the agonist. This can manifest as decreased IFN-α production and reduced activation of immune cells like lymphocytes []. Importantly, this diminished response is associated with a loss of anti-tumor efficacy [, ].
Q4: How does the dosing schedule of this compound impact its anti-tumor activity?
A4: Research indicates that frequent this compound administration (e.g., twice weekly) can induce TLR7 tolerance and abolish its anti-tumor activity []. Extending the dosing interval (e.g., weekly administration) helps to mitigate tolerance and maintain the therapeutic benefit of the drug []. These findings highlight the importance of optimizing dosing schedules for TLR7 agonists to maximize their therapeutic window.
Q5: What are potential biomarkers for monitoring TLR7 tolerance and treatment response to this compound?
A5: Studies suggest that TLR7 expression on bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) could be a useful biomarker for TLR7 tolerance []. Additionally, sustained induction of TRAIL and granzyme B in the blood for several days after this compound administration may serve as potential pharmacodynamic biomarkers for predicting anti-tumor activity [].
Q6: Has this compound shown efficacy in combination with other cancer therapies?
A6: Yes, research indicates that this compound can potentiate the effects of ionizing radiation (IR) in murine models of colorectal carcinoma and fibrosarcoma []. The combination therapy resulted in improved survival rates and reduced metastatic burden compared to IR alone, suggesting a synergistic effect [].
Q7: What are the potential advantages of this compound compared to other TLR7 agonists?
A7: While direct comparisons are limited in the provided literature, this compound exhibits a distinct inflammatory profile compared to the endogenous TLR7 stimulator, RNA-containing immune complexes (RNA-IC) []. Notably, this compound induces lower levels of IFN-α but higher levels of other cytokines like IL-6, IL-8, and TNF compared to RNA-IC []. This distinct profile might contribute to differences in therapeutic efficacy and safety, warranting further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


